1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethanone is an organic compound with the molecular formula and a molecular weight of 257.06 g/mol. It is classified as a substituted indazole derivative, known for its potential applications in medicinal chemistry, particularly in the development of histone deacetylase inhibitors. The compound's unique structure, featuring both bromine and fluorine substitutions, enhances its reactivity and biological activity, making it a subject of interest in various scientific studies.
The compound is cataloged under the CAS number 633335-81-6 and can be sourced from multiple suppliers specializing in chemical compounds. Its classification falls under the category of heterocyclic compounds, specifically indazoles, which are characterized by their fused benzene and pyrazole rings. This classification is significant as indazoles are known for their diverse biological activities, including anticancer and anti-inflammatory properties.
The synthesis of 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone typically involves several key steps:
The molecular structure of 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone features a core indazole ring system with a bromine atom at the 5-position and a fluorine atom at the 6-position. The ethanone group is attached at the nitrogen atom of the indazole ring.
Key structural data includes:
The presence of both bromine and fluorine atoms contributes to its unique chemical properties and reactivity profile.
1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethanone can participate in various chemical reactions:
These reactions broaden the potential applications of the compound in synthetic organic chemistry.
The mechanism of action for compounds like 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone primarily involves its role as a histone deacetylase inhibitor. By inhibiting histone deacetylases:
Such modifications can lead to various downstream effects on cellular processes, including proliferation and differentiation .
1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethanone exhibits several notable physical and chemical properties:
Chemical properties include:
These properties are crucial for determining its behavior in various chemical environments.
The primary applications of 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone are found within medicinal chemistry:
Additionally, its unique structure allows for further exploration in drug design and development aimed at various therapeutic targets .
The indazole nucleus, a bicyclic heteroaromatic system comprising fused benzene and pyrazole rings, has emerged as a privileged scaffold in medicinal chemistry due to its structural versatility and diverse pharmacological profiles. This core structure enables targeted interactions with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic effects. Indazole derivatives exhibit remarkable structural mimicry of purine bases, facilitating their incorporation into nucleotide-binding sites of enzymes and receptors [3]. The pharmacokinetic advantages of indazole-containing drugs include enhanced metabolic stability and favorable tissue penetration compared to simpler heterocycles, contributing to their prominence in clinical candidates .
The strategic placement of nitrogen atoms within the indazole ring system creates distinct binding pharmacophores that can be optimized for selectivity against various disease targets. Contemporary drug design exploits this scaffold's capacity for regioselective functionalization at N1, C3, and aromatic positions, enabling precise modulation of electronic properties and steric bulk. This synthetic flexibility has yielded numerous investigational compounds across therapeutic areas, particularly in oncology and central nervous system disorders, where indazole derivatives demonstrate potent kinase inhibition and receptor modulation activities [3] [8].
Table 1: Therapeutic Applications of Indazole-Based Pharmaceuticals
Compound Name | Therapeutic Category | Molecular Target | Development Status |
---|---|---|---|
Pazopanib | Antineoplastic | VEGFR/PDGFR | FDA Approved (2010) |
Axitinib | Antineoplastic | VEGFR | FDA Approved (2012) |
Benzydamine | Anti-inflammatory | Unknown | Marketed |
Granisetron | Antiemetic | 5-HT3 Receptor | FDA Approved (1993) |
Halogen atoms, particularly bromine and fluorine, serve as critical structural elements in advancing the bioactivity profile of indazole derivatives. Bromine's substantial steric bulk and electron-withdrawing character enhance target binding through hydrophobic interactions and modulation of π-electron density. Fluorine's strong electronegativity influences bioavailability through membrane permeability enhancement and metabolic stability improvement. When strategically positioned on the indazole scaffold, these halogens confer distinct pharmacological advantages that underpin their prevalence in discovery pipelines [3] [7].
In 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone, the ortho-halogen placement creates a sterically constrained configuration that favors selective target engagement. Bromine at C5 provides a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate diverse analogs, while the fluorine at C6 modulates electronic properties and enhances membrane penetration. This specific substitution pattern has demonstrated particular relevance in kinase inhibitor development, where the halogenated indazole core effectively occupies hydrophobic pockets in ATP-binding sites [3] [4]. Antimicrobial research has likewise exploited these derivatives, with several bromo-fluoroindazoles showing potent activity against drug-resistant bacterial strains through disruption of membrane integrity and enzymatic function [7] .
Table 2: Biological Significance of Halogen Positioning in Indazole Derivatives
Halogen Position | Electronic Effect | Steric Contribution | Biological Impact |
---|---|---|---|
5-Bromo | Moderate σ-withdrawal | Significant bulk | Enhances hydrophobic pocket binding |
6-Fluoro | Strong σ-withdrawal | Minimal bulk | Improves membrane permeability |
4-Bromo | Moderate σ-withdrawal | Moderate bulk | Increases plasma protein binding |
7-Fluoro | Strong σ-withdrawal | Minimal bulk | Alters metabolic clearance pathways |
The strategic incorporation of acyl moieties at the N1 position of halogenated indazoles represents a sophisticated molecular hybridization approach that merges the pharmacophoric advantages of both structural elements. 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone exemplifies this design philosophy, where the acetyl group introduces a hydrogen bond acceptor site that complements the halogenated aromatic system's binding capabilities. This configuration enhances the molecule's capacity for allosteric modulation of enzymatic targets while maintaining optimal physicochemical properties for cellular penetration [3] [6].
The electron-deficient character of the N1-acetyl moiety creates a conformational lock that restricts bond rotation, potentially enhancing target selectivity. Computational analyses indicate that this substitution reduces the indazole ring's electron density by approximately 30% compared to unsubstituted analogs, facilitating interactions with cationic residues in binding pockets. This electronic modulation is particularly advantageous for targeting allosteric sites in ion channels and kinases, where polarized interactions dominate ligand recognition. Additionally, the acetyl group provides a synthetic vector for further derivatization through nucleophilic substitution or reduction, enabling rapid generation of structure-activity relationship (SAR) data during lead optimization [6] [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: